HF-Pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

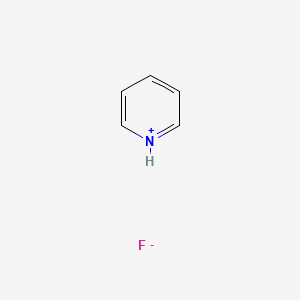

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6FN |

|---|---|

Molecular Weight |

99.11 g/mol |

IUPAC Name |

pyridin-1-ium;fluoride |

InChI |

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H |

InChI Key |

GRJJQCWNZGRKAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[NH+]C=C1.[F-] |

Related CAS |

32001-55-1 62778-11-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Hydrogen Fluoride-Pyridine (HF-Pyridine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen Fluoride-Pyridine, commonly known as HF-Pyridine or Olah's Reagent, is a versatile and widely utilized fluorinating agent in organic synthesis. This complex of hydrogen fluoride (B91410) and pyridine (B92270) offers a more manageable and less volatile alternative to anhydrous hydrogen fluoride, making it an indispensable tool in the synthesis of fluorinated organic compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its primary applications and reaction mechanisms.

Introduction

The strategic introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity.[1][2] Hydrogen Fluoride-Pyridine, a complex typically consisting of approximately 70% hydrogen fluoride and 30% pyridine by weight, serves as a convenient and effective source of nucleophilic fluoride.[3][4][5] Developed as a more practical alternative to gaseous, highly corrosive anhydrous hydrogen fluoride, this liquid reagent has become a staple in modern synthetic chemistry for the preparation of a wide array of fluorinated molecules, from alkyl fluorides to complex pharmaceutical intermediates.[2][3][6]

Physical and Chemical Properties

This compound is a transparent, light yellow to light brown liquid.[1] It is a complex formed between the strong acid, hydrogen fluoride (HF), and the weak base, pyridine (C₅H₅N).[7] This complexation stabilizes the hydrogen fluoride, reducing its volatility and moderating its reactivity, which allows for its use in standard laboratory glassware with appropriate precautions.[8]

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are for the commonly available mixture of ~70% HF and ~30% pyridine.

| Property | Value | References |

| Appearance | Transparent, light yellow to light brown liquid | [1] |

| Molecular Formula | C₅H₆FN | [1][9] |

| Molecular Weight | 99.11 g/mol | [1][9] |

| Density | 1.1 g/mL at 20 °C | [1][8] |

| Boiling Point | 50 °C at 1 mmHg | [1][7] |

| Melting Point | -41.6 °C | [1] |

| Flash Point | 50 °C at 1 mmHg | [1][10] |

| Solubility | Soluble in CH₂Cl₂, MeCN, Et₂O, THF, toluene, sulfolane | [10] |

Chemical Properties

| Property | Description | References |

| Synonyms | Olah's Reagent, Pyridinium (B92312) poly(hydrogen fluoride), PPHF | [1][3][4] |

| CAS Number | 32001-55-1 (for 1:1 complex), 62778-11-4 (for homopolymer complex) | [1][4][9] |

| Reactivity | Acts as a nucleophilic fluorinating agent. Reacts with alcohols to form alkyl fluorides, and with alkenes to form fluoroalkanes. Also used in halofluorination and nitrofluorination reactions. | [3][6][11] |

| Stability | Stable up to approximately 50-55 °C. Moisture sensitive. | [1][4][12] |

| Incompatible Materials | Strong acids, strong bases, water, oxidizing agents, glass, and some metals. | [13][14] |

| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including hydrogen fluoride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [13] |

Spectral Data

Experimental Protocols

Extreme caution must be exercised when handling this compound due to its high toxicity and corrosiveness. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (thick neoprene or nitrile), and a lab coat.[3] An emergency kit containing calcium gluconate gel should be readily accessible.[3]

General Reaction Setup and Quenching Procedure

Reaction Setup: Reactions involving this compound are typically carried out in plastic containers (e.g., polyethylene (B3416737) or Teflon) as the reagent is corrosive to glass.[3] The reaction vessel is usually cooled in an ice bath (0 °C) before the dropwise addition of this compound to a solution of the substrate, often dissolved in a non-reactive solvent like pyridine or dichloromethane (B109758).[3] The reaction is then typically allowed to warm to room temperature and stirred for a specified period.

Quenching and Work-up: After the reaction is complete, it must be carefully quenched. A common procedure involves slowly adding the reaction mixture to a cooled, stirred slurry of a weak base, such as saturated sodium bicarbonate solution or calcium carbonate, to neutralize the excess HF.[3][15] This process is exothermic and will evolve gas, so the addition must be slow and controlled. Once neutralized, the aqueous layer is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

Detailed Protocol: Synthesis of Alkyl Fluorides from Alcohols

The conversion of alcohols to alkyl fluorides is a primary application of this compound. The following is a representative procedure for the synthesis of 1-fluoroadamantane (B1266609) from 1-adamantanol (B105290).

Procedure:

-

In a polyolefin bottle, dissolve 1-adamantanol (5.0 g, 0.033 mole) in 50 mL of pyridinium polyhydrogen fluoride.

-

Stir the solution at ambient temperature for 3 hours.

-

Add 150 mL of petroleum ether to the reaction mixture and continue stirring for an additional 15 minutes. This will result in a two-phase solution.

-

Transfer the mixture to a polyolefin separatory funnel and discard the lower (this compound) layer.

-

Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of water.

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the 1-fluoroadamantane product.

Mandatory Visualizations

Reaction Workflow: Synthesis of an Alkyl Fluoride

Caption: Workflow for the synthesis of an alkyl fluoride from an alcohol using this compound.

Signaling Pathway: Proposed Mechanism of Fluoro-Prins Cyclization

The fluoro-Prins cyclization is a powerful method for synthesizing fluorinated heterocycles. The reaction between a homoallylic alcohol and an aldehyde, promoted by an HF source like this compound, proceeds through the following proposed mechanism.

Caption: Proposed mechanism for the this compound mediated fluoro-Prins cyclization.

Applications in Research and Drug Development

This compound is a key reagent in the synthesis of a wide range of fluorinated compounds. Its applications include:

-

Synthesis of Alkyl Fluorides: As detailed above, it is highly effective for the conversion of primary, secondary, and tertiary alcohols to their corresponding fluorides.[3][6]

-

Preparation of β-Fluoroamines: It is used in the ring-opening of aziridines to produce β-fluoroamines, which are important structural motifs in many bioactive molecules.[1][13]

-

Fluorination of Alkenes and Acetylenes: this compound can be used for the hydrofluorination of double and triple bonds.[14]

-

Pharmaceutical and Agrochemical Synthesis: The ability to introduce fluorine atoms selectively makes this compound invaluable in the development of new drugs and pesticides, where fluorine can enhance efficacy and pharmacokinetic properties.[1][2][15]

-

Deprotection in Peptide Synthesis: It has also been employed as a deprotecting agent in peptide chemistry.[4][5]

Conclusion

This compound stands out as a powerful and practical reagent for nucleophilic fluorination in organic synthesis. Its moderated reactivity and liquid form offer significant advantages in handling and safety over anhydrous hydrogen fluoride. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this reagent for the synthesis of novel fluorinated compounds with tailored properties. The continued application of this compound is expected to drive innovation in medicinal chemistry, materials science, and beyond.

References

- 1. Pyridine, hydrofluoride (1:1) | C5H6FN | CID 64774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.nd.edu [chemistry.nd.edu]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. epfl.ch [epfl.ch]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. This compound | C5H6FN | CID 13989026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Reddit - The heart of the internet [reddit.com]

Synthesis and Preparation of Pyridinium Poly(hydrogen fluoride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinium (B92312) poly(hydrogen fluoride), often referred to as Olah's reagent, is a versatile and widely used fluorinating agent in organic synthesis.[1][2][3] It serves as a more manageable and less volatile alternative to anhydrous hydrogen fluoride (B91410), offering a convenient method for various fluorination reactions.[2][3][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of pyridinium poly(hydrogen fluoride), complete with detailed experimental protocols and safety considerations.

Core Concepts and Properties

Pyridinium poly(hydrogen fluoride) is a complex formed from pyridine (B92270) and hydrogen fluoride, typically in a 30:70 weight ratio.[2][4] This composition can be represented by the general formula (C5H5N)x(HF)y. The reagent is a colorless to light yellow, moisture-sensitive liquid with a density of approximately 1.1 g/mL at 20°C.[1] It is a powerful fluorinating agent capable of converting alcohols to alkyl fluorides, and it also finds application in the fluorination of steroids, deprotection of peptides, and other organic transformations.[2][3][5]

Key Properties of Pyridinium Poly(hydrogen fluoride):

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [1][6] |

| Composition | Typically ~30% pyridine and ~70% hydrogen fluoride (w/w) | [2][4] |

| Density | ~1.1 g/mL at 20°C | [1] |

| CAS Number | 62778-11-4 | [1][3] |

| Synonyms | Olah's reagent, Pyridinium polyfluoride, HF-Pyridine | [1][3][6] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in chloroform | [1] |

Synthesis of Pyridinium Poly(hydrogen fluoride)

The preparation of pyridinium poly(hydrogen fluoride) is a highly exothermic process that requires careful handling and adherence to strict safety protocols due to the corrosive and toxic nature of hydrogen fluoride. The most common method involves the direct reaction of anhydrous hydrogen fluoride with pyridine.

Experimental Protocol:

Materials and Equipment:

-

Anhydrous pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Polyolefin (e.g., polyethylene (B3416737) or polypropylene) bottle with a screw cap

-

Gas inlet tube

-

Drying tube (filled with a suitable desiccant)

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., dry ice/acetone)

-

Personal Protective Equipment (PPE): Full-face shield, acid-resistant gloves, lab coat, and appropriate respiratory protection. All manipulations should be performed in a well-ventilated fume hood.

Procedure:

-

Preparation of the Reaction Vessel: A tared polyolefin bottle is equipped with a gas inlet tube and a drying tube through holes in the cap. The connections should be sealed securely.

-

Charging with Pyridine: A known mass of anhydrous pyridine is added to the bottle.

-

Cooling: The bottle containing pyridine is cooled in a dry ice/acetone bath until the pyridine solidifies.

-

Addition of Hydrogen Fluoride: Anhydrous hydrogen fluoride is carefully condensed into the cooled bottle through the gas inlet tube. The amount of HF added is determined by weighing the bottle.

-

Formation of the Complex: The mixture is allowed to warm slowly with gentle swirling in the cooling bath. The dissolution of pyridine in hydrogen fluoride is highly exothermic and must be controlled to prevent a violent reaction. The mixture should be kept cold until all the pyridine has dissolved.

-

Storage: Once prepared, the reagent should be stored in a tightly sealed polyolefin container at a low temperature (-20°C) in a location suitable for corrosive materials.[1]

Safety Precautions:

-

Anhydrous hydrogen fluoride is extremely corrosive and toxic. It can cause severe burns upon contact with skin and is fatal if inhaled or ingested.[7]

-

All operations involving HF must be conducted in a certified fume hood.

-

Appropriate PPE, including a full-face shield, acid-resistant gloves, and a lab coat, must be worn at all times.

-

In case of exposure, immediate and specialized medical attention is required. Calcium gluconate gel should be readily available as a first-aid measure for skin contact.

Visualizing the Synthesis and Reaction

The following diagrams illustrate the experimental workflow for the synthesis of pyridinium poly(hydrogen fluoride) and its subsequent use in a typical fluorination reaction.

References

- 1. Pyridine hydrofluoride | 62778-11-4 [chemicalbook.com]

- 2. Olah reagent - Wikipedia [en.wikipedia.org]

- 3. Olah's Reagent [drugfuture.com]

- 4. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridinium Poly(hydrogenfluoride) | 62778-11-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Safety precautions for handling hydrogen fluoride-pyridine in the lab

An In-depth Technical Guide to the Safe Handling of Hydrogen Fluoride-Pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen fluoride-pyridine (HF-Pyridine), also known as Olah's Reagent or pyridinium (B92312) poly(hydrogen fluoride), is a complex of hydrogen fluoride (B91410) and pyridine (B92270), typically with a composition of ~70% HF and ~30% pyridine.[1][2] It serves as a versatile and convenient form of anhydrous hydrogen fluoride, widely used in organic synthesis as a potent fluorinating agent.[1][3][4] Its applications include the preparation of β-fluoroamines from amino alcohols, the fluorination of acetylenes, and the conversion of carboxylic acids to acyl fluorides.[3]

Despite its utility, this compound is an extremely hazardous and acutely toxic substance that demands rigorous safety protocols and specialized handling procedures. Exposure can be fatal, and its effects can be deceptively delayed.[5][6][7] This guide provides a comprehensive overview of the necessary precautions, emergency procedures, and handling protocols to ensure the safety of laboratory personnel.

Hazard Identification and Quantitative Data

This compound is classified as acutely toxic, corrosive, and a serious health hazard. It can be fatal if swallowed, inhaled, or absorbed through the skin.[2][7][8] The primary danger stems from the hydrogen fluoride component. The fluoride ion readily penetrates the skin, causing deep tissue destruction and decalcification of bones.[6] Systemic fluoride poisoning disrupts calcium metabolism, which can lead to cardiac arrest.[6] Unlike other acids, the pain from an HF burn may be delayed for several hours, especially with lower concentrations, leading to more severe injury due to delayed treatment.[5]

Physical and Chemical Properties

The physical properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 32001-55-1 / 62778-11-4 | [1][3] |

| Molecular Formula | C₅H₆FN | [1][9] |

| Molecular Weight | 99.11 g/mol | [1][3][9] |

| Appearance | Transparent, light yellow to light brown liquid | [1] |

| Density | ~1.1 g/mL at 20 °C | [1][2] |

| Boiling Point | 50 °C at 1 mmHg | [1] |

| Melting Point | -41.6 °C | [1] |

| Storage Temperature | -20 °C is recommended | [2][10] |

Toxicity Data

The toxicity data for the individual components, hydrogen fluoride and pyridine, are critical for understanding the reagent's hazard profile.

| Substance | Route | Species | Value (LD50 / LC50) | Citations |

| Pyridine | Oral | Rat | 891 - 1580 mg/kg | [11][12] |

| Dermal | Rabbit | 1121 mg/kg | [12] | |

| Inhalation | Rat | ~9000 ppm (1 hour) | [11][13] | |

| Hydrogen Fluoride | Inhalation | Human | 50 ppm (30-60 min) may be fatal | [14] |

| Inhalation | Rat | 1276 ppm (1 hour) | [14] |

Occupational Exposure Limits (OELs)

Strict adherence to established exposure limits for the components is mandatory.

| Substance | Agency | Limit Type | Value | Citations |

| Hydrogen Fluoride | OSHA | PEL (8-hr TWA) | 3 ppm | [14][15] |

| Cal/OSHA | PEL (8-hr TWA) | 0.4 ppm | [5] | |

| NIOSH | REL (10-hr TWA) | 3 ppm | [14][15] | |

| NIOSH | REL (15-min Ceiling) | 6 ppm | [14][15] | |

| ACGIH | TLV (Ceiling) | 2 ppm | [15] | |

| NIOSH | IDLH | 30 ppm | [5][14][15] | |

| Pyridine | OSHA | PEL (8-hr TWA) | 5 ppm | [16] |

| NIOSH | REL (TWA) | 5 ppm | [16] | |

| ACGIH | TLV (TWA) | 5 ppm | [16] | |

| NIOSH | IDLH | 1000 ppm | [16] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is essential.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[6][17][18]

-

Safety Stations: A safety shower and eyewash station must be immediately accessible (within 10 seconds of travel).[5] The stations must be tested regularly.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[19]

Personal Protective Equipment (PPE)

The use of correct PPE is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[20][21]

| Body Part | Required PPE | Specifications and Best Practices | Citations |

| Body | Chemical-Resistant Apron & Lab Coat | A neoprene or PVC apron must be worn over a long-sleeved lab coat. | [22][23][24] |

| Hands | Double Gloves | Outer Glove: Heavy-duty neoprene, butyl, or Viton rubber. Inner Glove: Nitrile. Inspect gloves for holes before use and change them frequently, especially after any suspected contact. | [20][22][23][24][25] |

| Eyes/Face | Goggles & Face Shield | Chemical splash goggles must be worn in combination with a full-face shield. Standard safety glasses are inadequate. | [18][20][24] |

| Respiratory | Respirator (as needed) | A respirator with an acid-gas filter may be required based on a risk assessment, especially if there is a potential to exceed exposure limits. | [18][26][27] |

Standard Operating Procedures

Pre-Use Safety Workflow

A systematic check before every experiment is crucial for preventing accidents. The following workflow outlines the minimum preparatory steps.

References

- 1. innospk.com [innospk.com]

- 2. フッ化水素ピリジン pyridine ~30 %, hydrogen fluoride ~70 % | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hydrogen fluoride-pyridine (70% HF) [oakwoodchemical.com]

- 4. Pyridine hydrofluoride | 62778-11-4 [chemicalbook.com]

- 5. dir.ca.gov [dir.ca.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C5H6FN | CID 13989026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. research.uga.edu [research.uga.edu]

- 11. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Hydrogen fluoride - IDLH | NIOSH | CDC [cdc.gov]

- 15. nj.gov [nj.gov]

- 16. Pyridine - IDLH | NIOSH | CDC [cdc.gov]

- 17. ull.tju.edu.cn [ull.tju.edu.cn]

- 18. Working Safely with Hydrofluoric Acid Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. ehs.wisc.edu [ehs.wisc.edu]

- 21. calgonate.com [calgonate.com]

- 22. sjsu.edu [sjsu.edu]

- 23. bu.edu [bu.edu]

- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 25. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 26. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 27. chemicalbook.com [chemicalbook.com]

The In-Depth Technical Guide to Olah's Reagent in Fluorination Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Olah's reagent, a cornerstone in nucleophilic fluorination. Delving into its mechanism of action, this document offers detailed experimental protocols, quantitative data, and visual representations of reaction pathways to empower researchers in the strategic application of this versatile reagent.

Introduction to Olah's Reagent

Olah's reagent, a solution of 70% hydrogen fluoride (B91410) (HF) and 30% pyridine (B92270) (C₅H₅N) by weight, serves as a stabilized and less volatile source of hydrogen fluoride for a variety of fluorination reactions.[1][2] Developed by George A. Olah, this reagent has become an invaluable tool in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity of molecules. The pyridine component acts as a base to buffer the high acidity of HF, forming pyridinium (B92312) poly(hydrogen fluoride) complexes, which are easier and safer to handle than anhydrous hydrogen fluoride.[3][4]

Core Mechanism of Action

The fluorinating power of Olah's reagent stems from its ability to act as a potent source of nucleophilic fluoride ions (F⁻) in a highly acidic environment. The general mechanism involves the protonation of the substrate by the hydrogen fluoride component, which enhances the electrophilicity of the target carbon atom and creates a good leaving group. This is followed by the nucleophilic attack of the fluoride ion. Depending on the substrate and reaction conditions, the mechanism can proceed through a spectrum of pathways ranging from a pure Sₙ2 to an Sₙ1 reaction, often involving carbocationic intermediates.[3]

Fluorination of Various Substrates

Alcohols

The conversion of alcohols to alkyl fluorides is a common application of Olah's reagent. The reaction is initiated by the protonation of the hydroxyl group to form an oxonium ion, a good leaving group. Subsequently, the reaction can proceed via two primary pathways:

-

Sₙ2 Pathway: For primary and some secondary alcohols, a direct backside attack by the fluoride ion on the α-carbon displaces a water molecule, leading to an inversion of stereochemistry.

-

Sₙ1 Pathway: For tertiary, benzylic, and allylic alcohols, the protonated hydroxyl group departs to form a stable carbocation intermediate. The fluoride ion then attacks the carbocation, leading to a racemic or diastereomeric mixture if a new stereocenter is formed.

Reaction Pathway: Fluorination of an Alcohol

Caption: General mechanisms for the fluorination of alcohols using Olah's reagent.

Alkenes

Olah's reagent readily adds across the double bond of alkenes to yield fluoroalkanes. The reaction proceeds via an electrophilic addition mechanism:

-

Protonation: The alkene's π-bond acts as a nucleophile, attacking a proton from HF to form a carbocation intermediate. The regioselectivity of this step follows Markovnikov's rule, with the proton adding to the less substituted carbon to form the more stable carbocation.

-

Fluoride Attack: The fluoride ion then attacks the carbocation, yielding the fluoroalkane.

Reaction Pathway: Hydrofluorination of an Alkene

Caption: Mechanism of alkene hydrofluorination with Olah's reagent.

Epoxides

The ring-opening of epoxides with Olah's reagent provides a facile route to β-fluoroalcohols. The mechanism is initiated by the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. The regiochemical outcome of the fluoride attack depends on the substitution pattern of the epoxide, reflecting a mechanistic continuum between Sₙ1 and Sₙ2 pathways.

-

For sterically unhindered epoxides: The reaction proceeds with Sₙ2 character, with the fluoride ion attacking the less substituted carbon, leading to anti-stereochemistry.

-

For epoxides that can form a stable carbocation: The reaction exhibits more Sₙ1 character. The C-O bond to the more substituted carbon breaks to a greater extent in the transition state, and the fluoride ion attacks this more substituted carbon.

Reaction Pathway: Epoxide Ring-Opening

Caption: General mechanism for the ring-opening of epoxides with Olah's reagent.

Quantitative Data on Fluorination Reactions

The efficiency of Olah's reagent is substrate-dependent. The following table summarizes representative yields for the fluorination of various functional groups.

| Substrate Type | Example Substrate | Product | Yield (%) | Reference |

| Tertiary Alcohol | 1-Adamantanol (B105290) | 1-Fluoroadamantane | 88-90 | Organic Syntheses |

| Secondary Alcohol | Cyclohexanol | Fluorocyclohexane (B1294287) | ~75 | J. Org. Chem. 1979, 44, 3872 |

| Alkene | Cyclohexene (B86901) | Fluorocyclohexane | ~70 | J. Org. Chem. 1979, 44, 3872 |

| Epoxide | Cyclohexene Oxide | trans-2-Fluorocyclohexanol | ~80 | J. Org. Chem. 1979, 44, 3872 |

| Steroid | Dehydroepiandrosterone | 3β-Fluoro-Δ⁵-androsten-17-one | Good | J. Org. Chem. 1963, 28, 2633 |

Note: Yields are highly dependent on reaction conditions and the specific substrate. The provided data should be considered as representative examples.

Detailed Experimental Protocols

Preparation of Olah's Reagent (70% HF in Pyridine)

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and a face shield. All apparatus should be made of HF-resistant materials such as polyethylene (B3416737), polypropylene, or Teflon.

-

In a polyethylene bottle equipped with a magnetic stir bar, cool 30 g of anhydrous pyridine to -78 °C using a dry ice/acetone bath.

-

Slowly and carefully condense 70 g of anhydrous hydrogen fluoride into the cooled pyridine with gentle stirring. The addition is highly exothermic and must be controlled to avoid a runaway reaction.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature with continued stirring. The resulting solution is Olah's reagent and can be stored in a tightly sealed polyethylene bottle.

General Procedure for the Fluorination of an Alcohol (e.g., 1-Adamantanol)

-

To a stirred solution of 1-adamantanol (1.0 g, 6.57 mmol) in a polyethylene vial, add Olah's reagent (10 mL) at room temperature.

-

Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (50 g) in a polyethylene beaker.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by sublimation or recrystallization to yield 1-fluoroadamantane.

General Procedure for the Hydrofluorination of an Alkene (e.g., Cyclohexene)

-

In a polyethylene bottle, dissolve cyclohexene (1.0 g, 12.2 mmol) in chloroform (B151607) (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Olah's reagent (5 mL) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by GC-MS.

-

After completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude fluorocyclohexane can be purified by distillation.

Safety and Handling

Olah's reagent contains a high concentration of hydrogen fluoride and must be handled with extreme care.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or neoprene), a full-face shield, and a lab coat.

-

Fume Hood: All manipulations should be performed in a certified chemical fume hood.

-

Materials: Use only HF-resistant labware (polyethylene, polypropylene, Teflon). Glass is etched by HF.

-

Spills: Neutralize spills immediately with a calcium gluconate or calcium carbonate slurry.

-

First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply a 2.5% calcium gluconate gel. Seek immediate medical attention.

Conclusion

Olah's reagent remains a powerful and practical tool for nucleophilic fluorination in organic synthesis. Its ease of handling compared to anhydrous hydrogen fluoride, combined with its broad applicability, makes it an essential reagent for the synthesis of fluorinated molecules. A thorough understanding of its reaction mechanisms allows for the prediction of regiochemical and stereochemical outcomes, enabling its strategic use in the development of novel pharmaceuticals and other advanced materials. As with any reagent containing hydrogen fluoride, strict adherence to safety protocols is paramount.

References

Proper Storage and Stability of HF-Pyridine Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper storage, handling, and stability of Hydrogen Fluoride-Pyridine (HF-Pyridine), also known as Pyridinium Poly(hydrogen fluoride) or Olah's reagent. Understanding these critical aspects is paramount for ensuring the safety of laboratory personnel, maintaining the integrity of the reagent, and achieving reproducible results in research and drug development applications.

Introduction to this compound

This compound is a widely used fluorinating agent in organic synthesis, valued for its ability to serve as a more manageable and less volatile source of hydrogen fluoride (B91410) compared to anhydrous HF. It is a complex of hydrogen fluoride and pyridine (B92270), typically available in a concentration of approximately 70% HF and 30% pyridine. Its applications are extensive, particularly in the synthesis of fluorinated organic molecules, which play a crucial role in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3]

Proper Storage and Handling

Due to its corrosive and toxic nature, stringent safety protocols must be followed when handling and storing this compound solutions.

Storage Recommendations:

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat sources. Refrigeration at -20°C is often recommended for long-term storage to minimize degradation.[4]

-

Container Material: Always store this compound in chemically resistant plastic containers such as high-density polyethylene (B3416737) (HDPE) or polytetrafluoroethylene (PTFE).[5][6][7][8] Avoid glass, ceramic, and metal containers as they are susceptible to corrosion by hydrogen fluoride.[8]

-

Incompatible Materials: Store away from incompatible materials, including strong bases, acids, alkali metals, and oxidizing agents.[7]

-

Labeling and Secondary Containment: Containers should be clearly labeled, and it is best practice to use secondary containment to mitigate the risk of spills.

Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Essential PPE includes:

-

Chemical-resistant gloves (e.g., neoprene or butyl rubber)

-

Safety goggles and a full-face shield

-

A lab coat and, for larger quantities, a chemical-resistant apron.

-

-

Dispensing: Use plastic or PTFE syringes and cannulas for transferring the reagent.

-

Spill Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate or calcium carbonate and absorb with an inert material. Never use water to clean up a concentrated spill, as this can generate a violent reaction.

Stability of this compound Solutions

Quantitative Stability Data (Illustrative)

The following tables present illustrative data on the stability of a typical 70% this compound solution under various storage conditions. This data is intended to be representative and should be confirmed by in-house stability studies.

Table 1: Effect of Temperature on this compound Concentration Over Time

| Storage Temperature | Initial HF Concentration (%) | HF Concentration after 3 Months (%) | HF Concentration after 6 Months (%) | HF Concentration after 12 Months (%) |

| 25°C (Room Temp) | 70.0 | 68.5 | 66.8 | 63.5 |

| 4°C (Refrigerator) | 70.0 | 69.5 | 69.0 | 68.2 |

| -20°C (Freezer) | 70.0 | 69.9 | 69.8 | 69.6 |

Table 2: Effect of Container Material on this compound Concentration (Stored at 25°C)

| Container Material | Initial HF Concentration (%) | HF Concentration after 6 Months (%) | Observations |

| HDPE | 70.0 | 66.8 | No visible degradation of the container. |

| PTFE | 70.0 | 67.0 | No visible degradation of the container. |

| Borosilicate Glass | 70.0 | Not measurable | Severe etching and eventual failure of the container. |

Degradation Pathways

The primary degradation pathway for this compound involves the slow decomposition of the pyridine component and potential reactions with impurities, particularly water. Exposure to moisture can lead to the formation of hydrates and a decrease in the effective HF concentration. Over time, and especially at elevated temperatures, pyridine can undergo various reactions, leading to the formation of oligomeric or polymeric byproducts, which may present as a darkening of the solution.

Experimental Protocols for Stability Assessment

Regular assessment of the HF concentration in this compound solutions is crucial for ensuring consistent reaction outcomes. The following are detailed protocols for two common analytical methods.

Titration for HF Content Determination

This method determines the total acid content (as HF) in the this compound solution via titration with a standardized sodium hydroxide (B78521) (NaOH) solution.

Materials:

-

This compound sample

-

Standardized 0.5 M NaOH solution

-

Phenolphthalein (B1677637) indicator

-

Deionized water

-

Plastic beakers and stir bar

-

Calibrated burette

Procedure:

-

In a fume hood, accurately weigh approximately 1.0-1.5 g of the this compound solution into a 250 mL plastic beaker containing a stir bar and approximately 50 mL of deionized water. Record the exact weight.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized 0.5 M NaOH solution until a persistent faint pink color is observed.

-

Record the volume of NaOH solution used.

-

Calculate the percentage of HF in the sample using the following formula:

% HF = (V_NaOH × M_NaOH × MW_HF) / (Weight_sample × 10)

Where:

-

V_NaOH = Volume of NaOH solution used (mL)

-

M_NaOH = Molarity of the NaOH solution (mol/L)

-

MW_HF = Molecular weight of HF (20.01 g/mol )

-

Weight_sample = Weight of the this compound sample (g)

-

¹⁹F NMR Spectroscopy for Stability and Degradation Analysis

¹⁹F NMR is a powerful technique for assessing the stability of this compound and identifying potential degradation products.[9][10][11][12] The chemical shift of the fluorine nucleus is highly sensitive to its chemical environment.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)

-

Internal standard (e.g., trifluorotoluene)

-

Plastic NMR tubes or inserts

Procedure:

-

Sample Preparation:

-

In a fume hood, prepare a solution of the this compound sample and the internal standard in the deuterated solvent in a plastic vial. A typical concentration for the this compound sample is 5-10 mg/mL.

-

Carefully transfer the solution to a plastic NMR tube or a standard glass NMR tube fitted with a plastic insert.

-

-

NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum. Typical acquisition parameters include a 90° pulse, a relaxation delay of 5 seconds to ensure quantitative integration, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal corresponding to the poly(hydrogen fluoride) species and the signal of the internal standard.

-

The relative integral values can be used to monitor changes in the concentration of the active fluorinating species over time.

-

The appearance of new signals in the ¹⁹F NMR spectrum can indicate the formation of degradation products.

-

Role in Drug Development: Impact on Signaling Pathways

The use of fluorinating agents like this compound is instrumental in the synthesis of fluorinated drug candidates.[13][14][15] Fluorine substitution can significantly impact a drug's interaction with its biological target, often leading to enhanced potency and selectivity. For example, in the development of kinase inhibitors, a common class of oncology drugs, the introduction of a fluorine atom can improve the binding affinity of the inhibitor to the ATP-binding pocket of the kinase, thereby modulating the downstream signaling pathway.[16]

The diagram below illustrates a generic signaling pathway where a fluorinated kinase inhibitor, potentially synthesized using this compound, blocks the activity of a kinase, thereby inhibiting the phosphorylation of a downstream substrate and blocking the signal transduction cascade.

Conclusion

Proper storage and handling of this compound solutions are critical for laboratory safety and experimental success. Stability is best maintained by storing at low temperatures in appropriate plastic containers. Regular monitoring of the HF content using titration or ¹⁹F NMR spectroscopy is recommended to ensure the reagent's quality. The use of this compound in the synthesis of fluorinated molecules continues to be a valuable strategy in drug discovery, enabling the fine-tuning of compound properties to enhance their therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Resistance Guide for High Density Polyethylene HDPE [absorbentsonline.com]

- 5. professionalplastics.com [professionalplastics.com]

- 6. rotationsplast.se [rotationsplast.se]

- 7. reddit.com [reddit.com]

- 8. How Does Ptfe Compare To Polyethylene (Pe) In Terms Of Chemical And Temperature Resistance? Choose The Right Polymer For Extreme Conditions - Kintek [kintek-solution.com]

- 9. benchchem.com [benchchem.com]

- 10. commons.ggc.edu [commons.ggc.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 16. pharmacyjournal.org [pharmacyjournal.org]

Unveiling the Perils: An In-depth Technical Guide to HF-Pyridine Exposure

For Researchers, Scientists, and Drug Development Professionals

Hydrogen Fluoride-Pyridine (HF-Pyridine) is a widely utilized reagent in the synthesis of fluorinated organic compounds, a critical process in the development of pharmaceuticals and other specialty chemicals. However, the convenience of this reagent is overshadowed by its significant and severe health hazards. This technical guide provides a comprehensive overview of the risks associated with this compound exposure, equipping researchers and professionals with the knowledge to handle this chemical safely and respond effectively in case of an incident.

Chemical and Physical Properties

This compound is a complex of hydrogen fluoride (B91410) and pyridine, typically with a molar ratio of approximately 70% HF to 30% pyridine. This formulation offers a more manageable and less volatile source of anhydrous HF for various chemical reactions.

| Property | Value | References |

| Synonyms | Olah's Reagent, PPHF, Poly(pyridine fluoride), Pyridine hydrofluoride, Pyridinium poly(hydrogen fluoride) | |

| CAS Number | 32001-55-1 | |

| Molecular Formula | C5H5N·(HF)x | [1] |

| Appearance | Colorless to yellow or reddish-brown fuming liquid | [2] |

| Density | Approximately 1.1 g/mL at 20 °C | [3] |

Toxicological Profile

The toxicity of this compound is a composite of the hazards posed by its individual components: hydrogen fluoride and pyridine. It is classified as acutely toxic and corrosive.[4][5]

Acute Toxicity

Exposure to this compound can be fatal through oral, dermal, and inhalation routes. The complex is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][4][5]

| Route of Exposure | GHS Category | ATE (Acute Toxicity Estimate) | References |

| Oral | Category 2 / Category 3 | 50 - 300 mg/kg | [6][4] |

| Dermal | Category 1 / Category 3 | 200 - 1000 mg/kg | [4] |

| Inhalation (Vapor) | Category 1 / Category 3 | 2 - 10 mg/L | [4][7] |

Note: GHS categories and ATE values can vary slightly between different suppliers' safety data sheets.

Chronic Toxicity

Long-term or repeated exposure to pyridine, a component of this compound, can lead to damage of the liver, kidneys, and central nervous system.[2][8][9]

Health Hazards and First Aid

Immediate and specialized medical attention is critical in the event of any exposure to this compound.

Routes of Exposure and Symptoms

-

Inhalation: Breathing in vapors or fumes can cause severe irritation to the nose, throat, and lungs, potentially leading to coughing, wheezing, and in severe cases, pulmonary edema, which can be fatal.[8][10]

-

Skin Contact: Contact can cause immediate and severe burns that may not be initially painful, especially with dilute solutions. The fluoride ion can penetrate deep into the tissues, causing destruction of soft tissue and bone.[11][12][13] Systemic toxicity can occur from skin absorption.

-

Eye Contact: Direct contact can cause severe burns and permanent eye damage, including blindness.[8]

-

Ingestion: Swallowing this compound can cause severe burns to the mouth, throat, and stomach, leading to severe swelling, damage to delicate tissues, and a danger of perforation.[6] Ingestion can be fatal.[4][5]

First Aid Measures

Immediate action is required for any this compound exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Apply calcium gluconate gel to the affected area. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give large amounts of water or milk to drink. Seek immediate medical attention.[14] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound stems from the combined actions of hydrogen fluoride and pyridine.

Hydrogen Fluoride: The primary mechanism of HF toxicity is the deep penetration of the fluoride ion into tissues. The fluoride ion has a high affinity for calcium and magnesium, leading to their depletion in the body (hypocalcemia and hypomagnesemia).[11][13] This disruption of electrolyte balance can lead to severe pain, tissue necrosis, and cardiac arrhythmias.

Pyridine: Pyridine exposure is known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS).[11] This can trigger a cascade of events, including damage to cellular components and activation of the mitochondrial pathway of apoptosis.[11] The body's defense against oxidative stress involves the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.

Below are diagrams illustrating key signaling pathways potentially affected by this compound exposure.

Experimental Protocols for Toxicity Assessment

A battery of tests is necessary to fully characterize the toxicity of this compound. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for reliable and reproducible data.

In Vivo Acute Toxicity Testing

These studies are designed to determine the short-term toxic effects of a substance.

Detailed Methodologies:

-

Acute Oral Toxicity (OECD TG 420, 423, 425): The test substance is administered in a single dose by gavage to fasted animals. Animals are observed for 14 days for signs of toxicity and mortality. A necropsy is performed on all animals at the end of the study.

-

Acute Dermal Toxicity (OECD TG 402): The substance is applied to a shaved area of the skin of the test animal and held in contact for 24 hours. Observations for toxicity and mortality are carried out for 14 days, followed by necropsy.

-

Acute Inhalation Toxicity (OECD TG 403, 436): Animals are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a specified duration. They are then observed for 14 days for toxic effects and mortality, with a final necropsy.

In Vitro and Genotoxicity Assays

These assays are crucial for understanding the cellular mechanisms of toxicity and the potential for genetic damage.

Detailed Methodologies:

-

Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells are treated with the test compound, and then incubated with MTT. Viable cells reduce MTT to a purple formazan product, which is then solubilized and quantified by spectrophotometry.

-

Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical. Strains of Salmonella typhimurium with pre-existing mutations are exposed to the test substance, and the frequency of reverse mutations is measured.

-

Micronucleus Assay: This in vivo or in vitro test detects damage to chromosomes or the mitotic apparatus. The presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is quantified.

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" that can be visualized and quantified.

Occupational Safety and Exposure Limits

Due to the severe hazards of this compound, strict adherence to safety protocols is paramount. Work with this reagent should always be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

| Exposure Limit | Agency | Value | Component |

| Permissible Exposure Limit (PEL) - TWA | OSHA | 5 ppm | Pyridine |

| Permissible Exposure Limit (PEL) - TWA | OSHA | 3 ppm | Hydrogen Fluoride |

| Recommended Exposure Limit (REL) - TWA | NIOSH | 5 ppm | Pyridine |

| Recommended Exposure Limit (REL) - TWA | NIOSH | 3 ppm | Hydrogen Fluoride |

| Threshold Limit Value (TLV) - TWA | ACGIH | 5 ppm | Pyridine |

| Threshold Limit Value (TLV) - Ceiling | ACGIH | 2 ppm | Hydrogen Fluoride |

TWA: Time-Weighted Average; Ceiling: Level that should not be exceeded at any time.

Conclusion

This compound is an indispensable reagent in many areas of chemical synthesis, but its use demands the utmost caution. A thorough understanding of its toxicological properties, combined with stringent safety practices and emergency preparedness, is essential for protecting the health and well-being of all personnel in research and development settings. This guide serves as a foundational resource for promoting a culture of safety and responsible handling of this hazardous chemical.

References

- 1. Pyridine, hydrofluoride (1:1) | C5H6FN | CID 64774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluoride Alters Signaling Pathways Associated with the Initiation of Dentin Mineralization in Enamel Fluorosis Susceptible Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. jackwestin.com [jackwestin.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Olah's Reagent: Discovery, History, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Powerful Fluorinating Agent

In the landscape of organic chemistry, the introduction of fluorine atoms into molecules can dramatically alter their physical, chemical, and biological properties. This has profound implications in drug development, materials science, and agrochemistry. A key challenge in this field has been the safe and efficient handling of highly corrosive and toxic hydrogen fluoride (B91410) (HF). A significant breakthrough came from the work of Nobel laureate George A. Olah, whose research into superacids and carbocations revolutionized our understanding of organic reaction mechanisms.[1][2] While his Nobel Prize in 1994 was awarded for his contributions to carbocation chemistry, his work also led to the development of a safer and more manageable fluorinating agent: the hydrogen fluoride-pyridine complex, now widely known as Olah's reagent.[3][4][5]

This technical guide provides a comprehensive overview of Olah's reagent, from its historical context and discovery to its preparation, properties, and diverse applications in modern organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and professionals with the knowledge to effectively utilize this important reagent.

Discovery and Historical Context

George A. Olah's journey into the world of carbocations began in the 1950s. At the time, carbocations were considered fleeting, unstable intermediates in chemical reactions.[3] Olah's pioneering work at Dow Chemical in the early 1960s involved the use of "superacids," acids stronger than 100% sulfuric acid, to stabilize these elusive species, allowing for their direct observation and study.[2][5] This groundbreaking research not only opened up a new field of organic chemistry but also led to practical applications, including the development of higher-octane gasoline.[3]

In the course of his extensive work with hydrogen fluoride, a key component of many superacids, Olah and his team sought to develop a more user-friendly fluorinating agent. Anhydrous hydrogen fluoride is a highly volatile and corrosive gas, making it difficult and hazardous to handle in a standard laboratory setting. By complexing hydrogen fluoride with pyridine (B92270), they created a stable, liquid reagent that retained the fluorinating power of HF but was significantly less volatile and easier to manage.[6][7] This simple yet elegant solution provided the organic chemistry community with a valuable tool for a wide range of fluorination reactions.

Properties and Preparation of Olah's Reagent

Olah's reagent is typically a solution of hydrogen fluoride in pyridine, most commonly in a 70:30 weight ratio (which corresponds to approximately 9 moles of HF per mole of pyridine).[7] This composition can be adjusted to modulate the reagent's acidity and reactivity.[8]

Physical and Chemical Properties:

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Composition | Typically 70% HF, 30% Pyridine (w/w) |

| Stability | Stable at room temperature |

| Handling | Less volatile and easier to handle than anhydrous HF |

| Reactivity | Acts as a nucleophilic fluorinating agent |

Detailed Experimental Protocol: Preparation of Olah's Reagent

Caution: This procedure must be carried out in a well-ventilated fume hood by personnel trained in handling highly corrosive and toxic reagents. Appropriate personal protective equipment (PPE), including a full face shield, acid-resistant gloves, and a lab coat, is mandatory. All equipment should be made of HF-resistant materials like polyethylene (B3416737) or Teflon.

Materials:

-

Anhydrous pyridine (dried over KOH pellets)

-

Anhydrous hydrogen fluoride (HF)

-

Polyethylene or Teflon bottle with a screw cap

-

Dry ice/acetone bath

Procedure:

-

In a pre-weighed polyethylene or Teflon bottle, place the desired amount of anhydrous pyridine.

-

Cool the bottle and its contents in a dry ice/acetone bath to -78 °C.

-

Carefully condense the required amount of anhydrous hydrogen fluoride gas into the cooled bottle. The amount of HF can be monitored by the change in weight of the cylinder or by bubbling the gas through the pyridine and weighing the bottle periodically. For a 70:30 (w/w) HF:pyridine mixture, for every 30 g of pyridine, 70 g of HF should be added.

-

Once the desired amount of HF has been added, slowly and carefully allow the mixture to warm to room temperature with gentle swirling. The dissolution of HF in pyridine is an exothermic process, so careful temperature control is crucial.

-

The resulting solution is Olah's reagent and can be stored in a tightly sealed polyethylene or Teflon bottle in a cool, dry place.

Applications in Organic Synthesis

Olah's reagent has found widespread use in a variety of fluorination reactions, including the conversion of alcohols to alkyl fluorides, the hydrofluorination of alkenes, the ring-opening of epoxides, and the synthesis of glycosyl fluorides.

Fluorination of Alcohols

Olah's reagent is an effective reagent for the deoxyfluorination of primary, secondary, and tertiary alcohols. The reaction proceeds through the protonation of the alcohol's hydroxyl group, forming a good leaving group (water), which is then displaced by the fluoride ion in an SN1 or SN2-type mechanism, depending on the substrate.

Quantitative Data: Fluorination of Alcohols with Olah's Reagent

| Alcohol Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 1-Adamantanol (B105290) | Room Temperature, 3 h | 1-Fluoroadamantane | 88-90 | [9] |

| 2-Adamantanol | Room Temperature, 3 h | 2-Fluoroadamantane | 85 | [9] |

| Cyclohexanol | 0 °C to Room Temperature, 2 h | Fluorocyclohexane | 82 | [10] |

| tert-Butanol | 0 °C, 1 h | tert-Butyl fluoride | 95 | [10] |

| 1-Octanol | Room Temperature, 24 h | 1-Fluorooctane | 75 | [10] |

Detailed Experimental Protocol: Fluorination of 1-Adamantanol

Materials:

-

1-Adamantanol

-

Olah's reagent (70% HF in pyridine)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Magnetic stirrer and stir bar

-

Polyethylene or Teflon reaction vessel

-

Separatory funnel (polyethylene or Teflon)

Procedure:

-

In a polyethylene or Teflon reaction vessel equipped with a magnetic stir bar, dissolve 1-adamantanol (1.0 g, 6.57 mmol) in dichloromethane (10 mL).

-

Cool the solution in an ice bath.

-

Slowly add Olah's reagent (5 mL) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

After 3 hours, carefully pour the reaction mixture into a separatory funnel containing ice and saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by sublimation or recrystallization from a suitable solvent to yield 1-fluoroadamantane.

Hydrofluorination of Alkenes

Olah's reagent adds across the double bond of alkenes to yield fluoroalkanes. The reaction typically follows Markovnikov's rule, with the fluorine atom adding to the more substituted carbon. The mechanism involves the initial protonation of the alkene to form a carbocation intermediate, which is then trapped by the fluoride ion.

Quantitative Data: Hydrofluorination of Alkenes with Olah's Reagent

| Alkene Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Styrene (B11656) | 0 °C, 1 h | 1-Fluoro-1-phenylethane | 80 | [11] |

| Cyclohexene (B86901) | 0 °C to Room Temperature, 2 h | Fluorocyclohexane | 85 | [10] |

| 1-Octene | Room Temperature, 24 h | 2-Fluorooctane | 65 | [10] |

| α-Methylstyrene | 0 °C, 1 h | 2-Fluoro-2-phenylpropane | 90 | [10] |

Detailed Experimental Protocol: Hydrofluorination of Styrene

Materials:

-

Styrene

-

Olah's reagent (70% HF in pyridine)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Polyethylene or Teflon reaction vessel

-

Separatory funnel (polyethylene or Teflon)

Procedure:

-

In a polyethylene or Teflon reaction vessel, dissolve styrene (1.0 g, 9.6 mmol) in dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Olah's reagent (5 mL) to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1-fluoro-1-phenylethane.

Ring-Opening of Epoxides

Olah's reagent is an effective reagent for the ring-opening of epoxides to afford β-fluoroalcohols. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of the fluoride ion. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For sterically unhindered epoxides, the fluoride attacks the less substituted carbon (SN2-like). For epoxides with a tertiary carbon, the attack may occur at the more substituted carbon due to the stability of the resulting carbocation-like transition state (SN1-like).

Quantitative Data: Ring-Opening of Epoxides with Olah's Reagent

| Epoxide Substrate | Reaction Conditions | Major Product | Yield (%) | Reference |

| Cyclohexene oxide | Room Temperature, 2 h | trans-2-Fluorocyclohexanol | 80 | [10] |

| Styrene oxide | 0 °C, 1 h | 2-Fluoro-1-phenylethanol | 75 | [10] |

| Propylene oxide | 0 °C to Room Temperature, 2 h | 1-Fluoro-2-propanol | 70 | [10] |

Detailed Experimental Protocol: Ring-Opening of Cyclohexene Oxide

Materials:

-

Cyclohexene oxide

-

Olah's reagent (70% HF in pyridine)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Polyethylene or Teflon reaction vessel

-

Separatory funnel (polyethylene or Teflon)

Procedure:

-

In a polyethylene or Teflon reaction vessel, dissolve cyclohexene oxide (1.0 g, 10.2 mmol) in dichloromethane (10 mL).

-

Cool the solution to 0 °C.

-

Slowly add Olah's reagent (5 mL) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up the reaction as described in the hydrofluorination of styrene protocol (Section 4.4).

-

Purify the crude product by column chromatography to yield trans-2-fluorocyclohexanol.

Synthesis of Glycosyl Fluorides

Olah's reagent is a valuable tool in carbohydrate chemistry for the synthesis of glycosyl fluorides from the corresponding hemiacetals or glycosyl acetates.[12] These glycosyl fluorides are important intermediates for the formation of glycosidic bonds. The reaction proceeds through the formation of a glycosyl cation, which is then trapped by the fluoride ion.[13]

Quantitative Data: Synthesis of Glycosyl Fluorides with Olah's Reagent

| Carbohydrate Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | 0 °C to Room Temperature, 1 h | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride | 90 | [8] |

| Peracetylated β-D-ribofuranose | 0 °C, 30 min | Peracetylated β-D-ribofuranosyl fluoride | 85 | [8] |

Peptide Deprotection

Olah's reagent has been used for the deprotection of protecting groups in peptide synthesis, particularly for the removal of Boc (tert-butyloxycarbonyl) groups.[8] However, detailed protocols with a wide range of examples and quantitative yields are less commonly reported compared to its applications in fluorination. The strong acidity of the reagent can lead to side reactions if not carefully controlled. For Boc deprotection, milder acidic conditions are often preferred.

A general procedure would involve treating the Boc-protected peptide resin with a solution of Olah's reagent in a suitable solvent, followed by cleavage from the resin and purification. Due to the lack of specific, reproducible protocols with quantitative data in the literature for a wide array of peptides, a detailed, universally applicable protocol is not provided here. Researchers interested in this application should perform small-scale optimization studies for their specific peptide sequence.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general reaction mechanisms and a typical experimental workflow for reactions involving Olah's reagent.

References

- 1. George A. Olah | Biography & Facts | Britannica [britannica.com]

- 2. George Andrew Olah - Wikipedia [en.wikipedia.org]

- 3. George Olah - Students | Britannica Kids | Homework Help [kids.britannica.com]

- 4. George A. Olah - A Superstar of Science [superstarsofscience.com]

- 5. CV - George Olah | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 6. Olah reagent - Wikipedia [en.wikipedia.org]

- 7. Olah’s Reagent Fluorination for Preparing Alkyl Fluorides | springerprofessional.de [springerprofessional.de]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

Spectroscopic Analysis of the Hydrogen Fluoride-Pyridine Complex: A Technical Guide

Introduction

The hydrogen fluoride-pyridine (HF-Pyridine) complex, often referred to as Olah's reagent, is a widely utilized fluorinating agent in organic synthesis. Its properties as a stable, liquid source of hydrogen fluoride (B91410) make it a more manageable alternative to anhydrous HF. A thorough understanding of its spectroscopic characteristics is crucial for researchers and drug development professionals for both in-process monitoring and structural elucidation of reaction products. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of the this compound complex, along with detailed experimental protocols and safety considerations.

Spectroscopic Data

The this compound complex is an ionic liquid consisting of the pyridinium (B92312) cation and a poly(hydrogen fluoride) anion, typically [(HF)nF]⁻. The exact composition and, consequently, the spectroscopic data can vary depending on the molar ratio of HF to pyridine (B92270). The most common formulation is approximately 70% HF and 30% pyridine by weight.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the this compound complex. The key nuclei for analysis are ¹H, ¹⁹F, and ¹⁵N.

Table 1: ¹H NMR Spectroscopic Data for the this compound Complex

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Notes |

| H-2, H-6 (ortho) | ~8.8 - 9.0 | d | Downfield shift compared to neutral pyridine (~8.6 ppm) due to the positive charge on the nitrogen. | |

| H-4 (para) | ~8.5 - 8.7 | t | Downfield shift compared to neutral pyridine (~7.8 ppm). | |

| H-3, H-5 (meta) | ~8.0 - 8.2 | t | Downfield shift compared to neutral pyridine (~7.4 ppm). | |

| N-H | Highly variable, broad | s | Often not observed due to rapid exchange with fluoride and residual water. Its position is highly dependent on the HF concentration and temperature. |

Table 2: ¹⁹F NMR Spectroscopic Data for the this compound Complex

| Fluorine Species | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Notes |

| [(HF)nF]⁻ | -80 to -180 | Broad singlet | The chemical shift is highly dependent on the HF:pyridine ratio, temperature, and solvent. Higher HF content generally leads to a downfield shift. No coupling to protons is typically resolved due to rapid exchange. |

Table 3: ¹⁵N NMR Spectroscopic Data for the this compound Complex

| Nitrogen | Chemical Shift (δ) [ppm] | Notes |

| Pyridinium-N | -170 to -190 | Significant downfield shift compared to neutral pyridine (~-60 ppm), indicative of protonation. The chemical shift is sensitive to the surrounding environment and HF concentration. |

IR Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the this compound complex. The formation of the pyridinium cation and the strong hydrogen bonds within the poly(hydrogen fluoride) anion lead to characteristic changes in the vibrational spectrum compared to the free molecules.

Table 4: Key IR Vibrational Frequencies for the this compound Complex

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3200 - 2800 | Broad, Strong | Characteristic of the pyridinium ion. The broadness is due to strong hydrogen bonding. |

| Aromatic C-H stretch | 3100 - 3000 | Medium | |

| Pyridinium ring vibrations | 1630 - 1480 | Strong | Shifted to higher frequencies compared to neutral pyridine due to the increased bond order in the aromatic ring upon protonation. |

| H-F stretch in [(HF)nF]⁻ | 2500 - 1200 | Very Broad, Very Strong | A very broad and intense band system characteristic of strong, fluxional hydrogen bonds in the poly(hydrogen fluoride) anion. |

| F-H...F bending modes | 1200 - 600 | Broad, Medium |

Experimental Protocols

Safety Precautions

Hydrogen fluoride is an extremely corrosive and toxic substance. The this compound complex, while more manageable, is still highly hazardous and must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.

-

Materials: Use only compatible materials such as polyethylene, polypropylene, or Teflon for handling and storage. Glass is etched by HF and must be avoided.

-

Emergency Preparedness: Have a calcium gluconate antidote gel readily available and be familiar with its application in case of skin contact. Ensure access to an emergency shower and eyewash station.

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Use a deuterated solvent that is compatible with the this compound complex and does not react with it. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN) can be used, but the complex may not be fully soluble. For some applications, neat spectra are acquired.

-

NMR Tube: Use a specialized plastic NMR tube (e.g., FEP or PFA) or a standard glass NMR tube with a plastic insert to prevent etching.

-

Procedure: a. In a chemical fume hood, carefully transfer the desired amount of the deuterated solvent into a small, clean, and dry plastic vial using a plastic pipette. b. Add a small, accurately weighed amount of the this compound complex to the solvent. c. Cap the vial and gently swirl to dissolve the complex. d. Carefully transfer the solution into the NMR tube using a plastic pipette. e. Cap the NMR tube securely. f. Decontaminate all surfaces and equipment that have come into contact with the this compound complex.

Sample Preparation for IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of the liquid this compound complex, as it minimizes sample handling.

-

ATR Crystal: Ensure the ATR crystal is made of a material resistant to HF, such as diamond or germanium.

-

Procedure: a. In a chemical fume hood, place the ATR accessory in the spectrometer. b. Using a plastic pipette, carefully apply a small drop of the this compound complex directly onto the ATR crystal. c. Acquire the spectrum immediately. d. After analysis, carefully clean the ATR crystal according to the manufacturer's instructions, using a compatible solvent and appropriate cleaning swabs. All cleaning materials must be disposed of as hazardous waste.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound complex.

Caption: Experimental workflow for the spectroscopic analysis of the this compound complex.

The spectroscopic characterization of the this compound complex reveals key features arising from the protonation of the pyridine ring and the formation of strong hydrogen bonds in the poly(hydrogen fluoride) anion. NMR spectroscopy shows characteristic downfield shifts for the pyridinium protons and a broad, highly variable signal for the fluoride anions in the ¹⁹F spectrum. IR spectroscopy is dominated by the broad absorption bands of the N-H and H-F stretching vibrations, indicative of strong hydrogen bonding. Due to the hazardous nature of this reagent, strict adherence to safety protocols during sample preparation and analysis is paramount. The data and protocols presented in this guide provide a foundational understanding for researchers working with this important fluorinating agent.

An In-depth Technical Guide to the Solubility of HF-Pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen fluoride-pyridine (HF-Pyridine), often referred to as Olah's reagent, is a widely utilized fluorinating agent in organic synthesis.[1] Its efficacy in a multitude of transformations, including the conversion of alcohols to alkyl fluorides, hydrofluorination of alkenes and alkynes, and deprotection in peptide synthesis, is well-documented.[1][2] The reagent is a complex of hydrogen fluoride (B91410) and pyridine (B92270), typically in a 70:30 weight ratio, which offers a more manageable and less volatile alternative to anhydrous hydrogen fluoride.[1]

A critical parameter for the successful application of this compound in synthetic protocols is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, offering both qualitative data and a detailed experimental framework for its quantitative determination. Understanding the solubility profile of this reagent is paramount for reaction optimization, ensuring homogeneous reaction conditions, and facilitating product purification.

Qualitative Solubility of this compound

Based on available data, this compound exhibits solubility in a range of common organic solvents. This solubility is attributed to the polar nature of the pyridinium (B92312) poly(hydrogen fluoride) complex. A summary of its qualitative solubility is presented in Table 1. It is important to note that while the term "soluble" is used, this is a qualitative description and the extent of solubility can vary significantly.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Chlorinated Solvents | Chloroform (CHCl₃) | Soluble[3][4] |

| Dichloromethane (CH₂Cl₂) | Soluble | |

| Ethers | Diethyl Ether (Et₂O) | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Polar Aprotic Solvents | Acetonitrile (MeCN) | Soluble |

| Sulfolane | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

Experimental Protocols for Determining the Solubility of this compound